molecular formula C6H4BrN3 B100983 3-Bromoimidazo[1,2-B]pyridazine CAS No. 18087-73-5

3-Bromoimidazo[1,2-B]pyridazine

Cat. No. B100983
CAS RN: 18087-73-5
M. Wt: 198.02 g/mol
InChI Key: KJQVHOFAWISYDO-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-b]pyridazine is a chemical scaffold that has been the subject of various synthetic and pharmacological studies due to its potential biological activities. This compound has been explored for its antiviral, antiparasitic, anti-asthmatic, and anti-inflammatory properties, as well as its potential use in the synthesis of labeled compounds for biological studies .

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been achieved through different synthetic routes. One efficient method involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in DMSO, yielding C-6 aminated products with high efficiency . Another approach for synthesizing related imidazo[1,2-b]pyridazine compounds includes a practical synthetic route that has been developed to identify potent broad-spectrum antirhinoviral agents . Additionally, the synthesis of carbon-14 and deuterium-labeled 3-nitro-6-propoxyimidazo[1,2-b]pyridazine has been reported for use in absorption and metabolism studies .

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-b]pyridazine and its derivatives plays a crucial role in their biological activity. For instance, the presence of the imidazo[1,2-b]pyridazine nucleus is essential for the antiviral activity against picornaviruses. The nature of the linker between the phenyl and the imidazopyridazine moieties significantly influences the activity of these compounds, with oximes being slightly more effective than vinyl carboxamides . The geometry of the molecule, particularly the E or Z configuration, also affects the potency of the compounds, with the E geometry being more favorable .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been explored in various contexts. For example, the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been successfully performed using different primary and secondary alkylamines, demonstrating the compound's versatility in chemical reactions . The synthesis of related compounds has also involved reactions such as condensation and substitution, which are fundamental in the development of new derivatives with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoimidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. These properties are critical in determining the compounds' suitability for drug development, including their solubility, stability, and reactivity. The introduction of various substituents and functional groups can modulate these properties to enhance the biological activity and pharmacokinetic profile of the compounds .

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed an efficient, catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines using green solvent under microwave irradiation, demonstrating an environmentally friendly process to synthesize these compounds, including 3-Bromoimidazo[1,2-B]pyridazine. The process facilitates the introduction of structural diversity while ensuring excellent purity and yields. This technique represents a significant advancement in green chemistry and sustainable synthesis methods (Rao et al., 2018).

Synthesis and Functionalization

The synthesis of 3-Bromoimidazo[1,2-B]pyridazine and its derivatives has been a focus of several studies. One approach involves iodine-catalyzed sulfenylation, yielding 3-arylthioimidazoheterocycles under metal-free conditions (Hiebel & Berteina‐Raboin, 2015). Another method highlights the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, providing a pathway to synthesize various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Antiviral and Antimicrobial Properties

Several studies have explored the antiviral and antimicrobial properties of 3-Bromoimidazo[1,2-B]pyridazine derivatives. For instance, novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines have shown potent inhibition against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003). Additionally, imidazo[1,2-b]pyridazines have been identified as a new class of inhibitors against human picornaviruses, exhibiting potent broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003).

Enzyme Inhibition and Anti-Proliferative Effects

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant enzyme inhibitory and anti-proliferative effects. For instance, certain derivatives have shown potent acetylcholinesterase inhibitory activity, leading to cell cycle arrest and activation of apoptosis pathways in certain cell lines. These effects indicate the potential of these compounds in neuropharmacology and cancer research (Sharma et al., 2021).

Safety And Hazards

3-Bromoimidazo[1,2-B]pyridazine is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of these compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHOFAWISYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512053
Record name 3-Bromoimidazo[1,2-b]pyridazine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-B]pyridazine

CAS RN

18087-73-5
Record name 3-Bromoimidazo[1,2-b]pyridazine
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Record name 3-Bromoimidazo[1,2-b]pyridazine
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Record name 3-Bromoimidazo[1,2-b]pyridazine
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Record name 3-Bromoimidazo[1,2-b]pyridazine
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Synthesis routes and methods

Procedure details

Bromine (0.649 mL, 12.6 mmol) was added dropwise to a stirred mixture of Imidazo[1,2-b]pyridazine (1.0 g, 8.39 mmol) in acetic acid (42 ml) and the mixture was stirred at room temperature for 1 h. The mixture was neutralized with 1 N sodium hydroxide (100 mL) and solid sodium hydroxide, poured into ethyl acetate and sodium bicarbonate solution, and extracted with ethyl acetate (3×200 mL). The combined organics were washed with brine, dried (MgSO4), and concentrated to afford the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 8.66 (d, 1H); 8.17 (d, 1H); 7.93 (s, 1H); 7.31 (dd, 1H). LRMS (APCI) calc'd for (C6H5BrN3) [M+H]+, 198.0. found 198.0.
Quantity
0.649 mL
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reactant
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1 g
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42 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
B AKKURT - Journal of the Turkish Chemical Society Section A …, 2021 - dergipark.org.tr
While studying several pyridazine compounds, the author discovered imidazo[1,2-b]pyridazine (IMP), which is a very versatile compound class. It has been an inhibitor for many …
Number of citations: 3 dergipark.org.tr
LZ Bendjeddou, N Loaëc, B Villiers, E Prina… - European Journal of …, 2017 - Elsevier
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized to identify new inhibitors of various eukaryotic kinases, including mammalian and protozoan kinases. Among …
Number of citations: 37 www.sciencedirect.com
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
K Chidella, N Seelam, PKR Cherukumalli… - Chemical Data …, 2020 - Elsevier
A novel series of 1,2,4-thiadiazole linked imidazo[1,2-b]pyridazine (10a-j) derivatives were designed, synthesized and determined for their anticancer activity against various cancer cell …
Number of citations: 6 www.sciencedirect.com
B Stanovnik, M Tišler, I Drnovšek - Synthesis, 1981 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 12 www.thieme-connect.com
M Su, SL Buchwald - Angewandte Chemie International Edition, 2012 - Wiley Online Library
The incredible bulk: The first palladium-catalyzed amidation of five-membered heterocyclic bromides with multiple heteroatoms was achieved using the Pd/1 catalyst system. N-Arylated …
Number of citations: 114 onlinelibrary.wiley.com
L Hu, T Cao, Y Lv, Y Ding, L Yang, Q Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of 4-((pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazol-1-yl)phenyl-3-benzamide derivatives and 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives …
Number of citations: 10 www.sciencedirect.com
SS Pandit, MR Kulkarni, U Ghosh, YB Pandit, NP Lad - Molecular Diversity, 2018 - Springer
Tumor necrosis factor-alpha (TNF- $$\upalpha )$$ α ) is an important pro-inflammatory cytokine responsible for a diverse range of inflammatory diseases including rheumatoid arthritis. …
Number of citations: 4 link.springer.com
J Heidrich, LE Sperl, FM Boeckler - Frontiers in Chemistry, 2019 - frontiersin.org
Halogen bonds have recently gained attention in life sciences and drug discovery. However, it can be difficult to harness their full potential, when newly introducing them into an …
Number of citations: 36 www.frontiersin.org
X Ren, J Bai, X Gu, H Xu, B Tan, S Xu, J Hao… - Journal of Industrial and …, 2022 - Elsevier
Imidazo-pyridazine and Bromo/Chloro-Imidazo-pyridazines are employed as the inhibitors for Al alloy in 0.1 M HCl and 0.5 M HCl solutions. The electrochemical tests and adsorption …
Number of citations: 2 www.sciencedirect.com

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